molecular formula C30H36F12N12O10 B611010 SSM 3 trifluoroacetate CAS No. 922732-52-3

SSM 3 trifluoroacetate

Cat. No.: B611010
CAS No.: 922732-52-3
M. Wt: 952.67
InChI Key: JYRRXGHBFAELIV-YAOLEPIASA-N
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Description

SSM 3 trifluoroacetate is a potent furin inhibitor with the chemical name rel-N,N’'-[[1R,3S,4S,6R)-4,6-Bis[(aminoiminomethyl)amino]-1,3-cyclohexanediyl]bis(oxy-4,1-phenylene)]bisguanidine tetratrifluoroacetate salt. It has a molecular weight of 952.66 and is known for its ability to block furin-dependent cell surface processing of anthrax protective antigen-83 in vitro .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SSM 3 trifluoroacetate involves the reaction of specific guanidine derivatives with phenylene bisguanidine tetratrifluoroacetate salt under controlled conditions. The reaction typically requires a solvent such as water or dimethyl sulfoxide (DMSO) to achieve a high concentration of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent concentration, to ensure high purity and yield. The compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

SSM 3 trifluoroacetate primarily undergoes substitution reactions due to the presence of reactive guanidine groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted guanidine derivatives and oxidized or reduced forms of the compound .

Scientific Research Applications

SSM 3 trifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in synthetic chemistry for the preparation of complex molecules.

    Biology: Acts as a potent furin inhibitor, making it valuable in studies involving furin-dependent processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases caused by furin-dependent pathogens, such as anthrax.

    Industry: Utilized in the development of antiviral compounds and other pharmaceutical agents

Mechanism of Action

SSM 3 trifluoroacetate exerts its effects by inhibiting the activity of furin, a protease involved in the processing of various proteins. The compound binds to the active site of furin, preventing it from cleaving its substrates. This inhibition blocks the furin-dependent cell surface processing of proteins, such as the anthrax protective antigen-83, thereby disrupting the pathogen’s ability to infect host cells .

Comparison with Similar Compounds

Similar Compounds

    Decanoyl-RVKR-chloromethylketone: Another furin inhibitor with a different chemical structure.

    Heptanoyl-RVKR-chloromethylketone: Similar to decanoyl-RVKR-chloromethylketone but with a shorter carbon chain.

    Boc-RVKR-chloromethylketone: A furin inhibitor with a Boc-protected amino group.

Uniqueness

SSM 3 trifluoroacetate stands out due to its high potency (EC50 = 54 nM) and its ability to block furin-dependent cell surface processing of anthrax protective antigen-83 in vitro. Its unique chemical structure and high purity make it a valuable tool in scientific research and pharmaceutical development .

Properties

IUPAC Name

2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYRRXGHBFAELIV-YAOLEPIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36F12N12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

952.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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